2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety attached to a pyridine ring. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acid esters, such as this compound, are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . They can act as electrophiles and form new carbon-carbon bonds with organoboron compounds .
Mode of Action
The compound interacts with its targets through its boronic ester group . In a typical Suzuki-Miyaura reaction, the boronic ester would undergo transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The compound’s role in biochemical pathways is largely dependent on the specific reaction it is used in. As a reagent in organic synthesis, it can be involved in various pathways depending on the other reactants and the reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This can lead to the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors, including temperature, pH, and the presence of a catalyst . For example, Suzuki-Miyaura reactions typically require a palladium catalyst and a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves a multi-step process One common method is a two-step substitution reactionThis is followed by the attachment of the dioxaborolane moiety through a substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolane moiety can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, which is valuable in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique structural properties.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable and versatile chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a fluorine atom and a dioxaborolane moiety on the pyridine ring. This combination enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions. The fluorine atom increases the electron density on the pyridine ring, while the dioxaborolane moiety provides a versatile nucleophilic center for forming bonds with electrophilic centers in other molecules .
Properties
IUPAC Name |
2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-9(6-7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHDFPVMPHVVDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694507 | |
Record name | 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-57-3 | |
Record name | Pyridine, 2-fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310383-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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